molecular formula C16H14N2O3 B12796324 4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 53995-36-1

4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one

Cat. No.: B12796324
CAS No.: 53995-36-1
M. Wt: 282.29 g/mol
InChI Key: YAJFDDAFXDWBGE-UHFFFAOYSA-N
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Description

4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that features an oxadiazinone ring fused with benzyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with 2-hydroxybenzaldehyde to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable oxidizing agent to yield the desired oxadiazinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-Benzyl-2-(2-hydroxyphenyl)-1,3,4-oxadiazole: Similar structure but with a different ring system.

    2-Benzyl-4H-1,3,4-oxadiazin-5-one: Lacks the hydroxyphenyl group.

    4-Benzyl-2-(2-methoxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Contains a methoxy group instead of a hydroxy group.

Uniqueness: 4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one is unique due to the presence of both benzyl and hydroxyphenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

53995-36-1

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-benzyl-2-(2-hydroxyphenyl)-1,3,4-oxadiazin-5-one

InChI

InChI=1S/C16H14N2O3/c19-14-9-5-4-8-13(14)16-17-18(15(20)11-21-16)10-12-6-2-1-3-7-12/h1-9,19H,10-11H2

InChI Key

YAJFDDAFXDWBGE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(N=C(O1)C2=CC=CC=C2O)CC3=CC=CC=C3

Origin of Product

United States

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